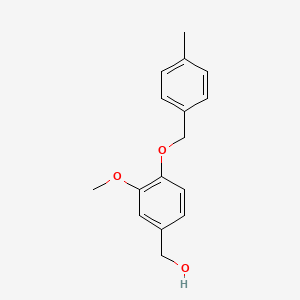

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol

Description

Properties

IUPAC Name |

[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-9,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEUBORNDJFESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol typically involves the reaction of 3-methoxyphenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds structurally related to (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs could effectively reduce the viability of cancer cell lines, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. Research has shown that they may influence the activity of proteins involved in programmed cell death, making them candidates for further development as therapeutic agents .

Material Science

Synthesis of Functional Materials

this compound can be utilized as a precursor for synthesizing functional materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers and nanomaterials with specific properties. For example, its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength .

Nanocomposites Development

The compound has also been studied for its role in developing nanocomposites. By integrating this compound into nanostructures, researchers have achieved materials with improved electrical conductivity and optical properties, which are essential for applications in electronics and photonics .

Synthetic Intermediates

Versatile Building Block

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Diarylmethanes

A notable case study involved using this compound in the synthesis of diarylmethanes, which are key intermediates in developing sodium-glucose cotransporter 2 inhibitors. The synthetic route employed involves coupling reactions that yield high purity and yield, showcasing the compound's utility as a synthetic intermediate .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through modulation of apoptosis pathways | Inhibition of cancer cell proliferation observed |

| Material Science | Synthesis of functional materials and nanocomposites | Enhanced thermal stability and conductivity |

| Synthetic Intermediates | Building block for complex organic synthesis | High yield in diarylmethane synthesis |

Mechanism of Action

The mechanism of action of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and benzyl ether groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at the 3- and 4-positions of the phenyl ring. Key comparisons include:

Key Observations :

- Lipophilicity : The 4-methylbenzyl and trifluoromethyl groups (e.g., ) increase lipophilicity compared to alkoxy or polyether chains (e.g., ), impacting membrane permeability and metabolic stability.

- Synthetic Utility : Polyether-substituted derivatives () are preferred in glycosylation and polymer chemistry due to their solubility, whereas 4-methylbenzyl derivatives () serve as intermediates in solid-phase synthesis.

Physicochemical Properties

- Solubility : Polyether chains () improve aqueous solubility (>50 mg/mL), whereas 4-methylbenzyl () and trifluoromethyl () derivatives are sparingly soluble (<1 mg/mL).

- Thermal Stability : Trifluoromethyl groups () enhance thermal stability (decomposition >250°C) compared to alkoxy derivatives (decomposition ~150°C) .

Biological Activity

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol, also known as a substituted phenolic compound, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of methoxy and benzyloxy functional groups, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that phenolic compounds often exhibit cytotoxic properties against various cancer cell lines. A study focusing on xanthene derivatives, which share structural similarities with our compound, demonstrated significant cytotoxic effects against lung carcinoma cell lines (A549). The compound 9-(4-(benzyloxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione showed a cytotoxic concentration of 34.59 μM, suggesting that structural modifications similar to those in this compound could yield potent anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies on related triazole compounds. For example, compounds synthesized using click chemistry demonstrated good inhibitory activity against Escherichia coli and Pseudomonas aeruginosa, indicating that similar phenolic structures may exhibit comparable antimicrobial properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA and proteins. Molecular docking studies suggest that compounds with similar functional groups can intercalate into DNA, disrupting replication and transcription processes. This intercalation is crucial for the anticancer properties observed in other phenolic compounds .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol?

- Methodological Answer : A typical approach involves sequential functionalization of the aromatic ring. For example, coupling 4-methylbenzyl bromide with a methoxy-substituted phenol derivative under basic conditions (e.g., NaH in DMF) to install the benzyloxy group. Subsequent reduction of a methyl ester intermediate (e.g., using DIBAL-H at -70°C) yields the primary alcohol . Yields exceeding 90% have been reported for analogous reductions under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include the methoxy singlet (~δ 3.7–3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxymethyl protons (δ 4.2–4.3 ppm for CH2; δ 5.0–5.1 ppm for OH) .

- 13C NMR : Distinct peaks for the methoxy carbon (~δ 55 ppm), aromatic carbons (~δ 110–160 ppm), and hydroxymethyl carbon (~δ 62–65 ppm) .

- IR : Strong O-H stretch (~3200–3500 cm⁻¹) and C-O stretches (~1250 cm⁻¹ for methoxy; ~1050 cm⁻¹ for benzyloxy) .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer :

- PPE : Wear gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- First Aid : In case of exposure, rinse affected area with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for benzyloxy group installation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

- Temperature Control : Low temperatures (-70°C) during DIBAL-H reduction minimize side reactions .

Q. What computational approaches are suitable for studying this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error .

- Molecular Dynamics : Simulate solvent effects on conformational stability using implicit solvation models (e.g., COSMO) .

Q. How can discrepancies in spectral data be resolved during structural validation?

- Methodological Answer :

- 2D NMR : Use HSQC to correlate 1H and 13C signals, resolving overlapping aromatic peaks .

- Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to confirm assignment via isotopic shift in 1H NMR .

Q. What strategies evaluate the compound’s potential pharmacological activity?

- Methodological Answer :

- In Vitro Assays : Test antitubercular activity via microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, with IC50 determination .

- Enzyme Inhibition : Screen against kinases (e.g., cFMS) using fluorescence polarization assays, as done for structurally related inhibitors .

Q. How does substituent variation impact reactivity in functional group transformations?

- Methodological Answer :

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO4 under acidic conditions, but steric hindrance from the benzyloxy group may require prolonged reaction times .

- Protection Strategies : Silyl ethers (e.g., TBSCl) protect the alcohol during subsequent reactions, preventing undesired side products .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.